2-(4-甲基-1,3-噻唑-2-基氧基)-3-氯苯胺

描述

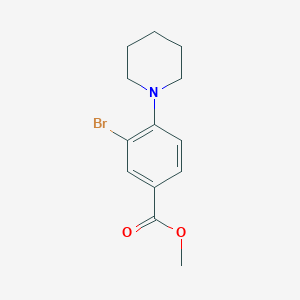

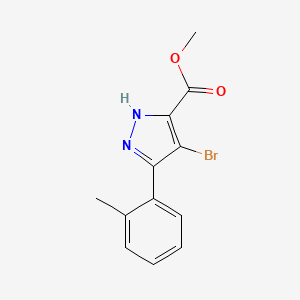

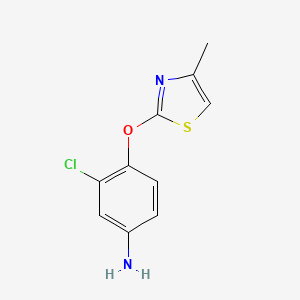

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline and similar compounds involves complex chemical reactions. The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗菌活性

噻唑衍生物,包括2-(4-甲基-1,3-噻唑-2-基氧基)-3-氯苯胺,因其抗菌特性而受到研究。 这些化合物可以通过抑制必需酶或破坏细胞壁合成来对抗各种细菌和真菌病原体 。噻唑衍生物作为抗菌剂的潜力巨大,尤其是在抗生素耐药性不断上升的背景下。

抗癌特性

研究表明,噻唑衍生物可以表现出抗癌活性。 它们可以通过靶向关键信号通路或诱导凋亡来干扰癌细胞的增殖 。噻唑的结构灵活性允许设计可以选择性靶向癌细胞的分子,最大程度地减少对健康细胞的影响。

抗炎和止痛作用

噻唑衍生物的抗炎和止痛作用有据可查。 这些化合物可以通过调节炎症介质的产生或直接作用于疼痛感受器来减少炎症和疼痛 。这使它们成为开发新型抗炎和止痛药物的潜在候选药物。

神经保护作用

噻唑衍生物作为神经保护剂显示出希望。 它们可以通过抑制神经毒性过程或促进神经元存活来保护神经细胞免受神经退行性疾病或急性损伤造成的损害 。这种应用与阿尔茨海默病和帕金森病等疾病特别相关。

抗病毒活性

一些噻唑衍生物已显示出抗病毒活性,包括针对 HIV 。它们可以通过靶向病毒酶或干扰病毒进入宿主细胞的能力来抑制病毒复制。开发基于噻唑的抗病毒药物对于控制病毒感染至关重要。

抗糖尿病潜力

噻唑衍生物因其抗糖尿病潜力而受到探索。 它们可能通过影响胰岛素分泌、改善胰岛素敏感性或调节葡萄糖代谢来发挥作用 。鉴于全球糖尿病患病率的上升,这种应用引起了极大的兴趣。

作用机制

Target of Action

Compounds with a thiazole ring, like the one present in this compound, have been found to exhibit a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound is a white solid that melts near room temperature . This suggests that its action, efficacy, and stability could be influenced by factors such as temperature and light exposure.

实验室实验的优点和局限性

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be quickly observed. Additionally, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is relatively non-toxic and has a low melting point, making it easy to handle and store. However, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is not very soluble in water, which can limit its use in aqueous solutions. Additionally, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can be rapidly metabolized in the body, limiting its usefulness in certain experiments.

未来方向

There are several possible future directions for research involving 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline. It could be used to study the effects of various drugs on the nervous system, as well as to investigate the role of nitric oxide in the regulation of vascular tone. Additionally, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline could be used to investigate the role of phenylalanine hydroxylase in the biosynthesis of aromatic amino acids. Finally, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline could be used to investigate the mechanism of action of various drugs, such as those used to treat hypertension.

生化分析

Biochemical Properties

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline may have antioxidant properties, potentially reducing oxidative damage in cells .

Cellular Effects

The effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation results in increased expression of genes involved in detoxification and antioxidant defense .

Molecular Mechanism

At the molecular level, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, inhibiting or activating their function. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition reduces the production of pro-inflammatory mediators, highlighting its potential anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can lead to adaptive cellular responses, such as increased expression of stress response proteins .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. These findings suggest a narrow therapeutic window for the safe use of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline .

Metabolic Pathways

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. For instance, some metabolites may inhibit glycolysis, leading to altered energy production in cells .

Transport and Distribution

Within cells and tissues, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

属性

IUPAC Name |

3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFMKQCJSMVJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。